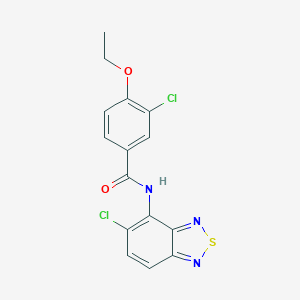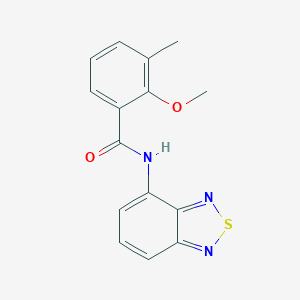![molecular formula C19H22ClN3O B251109 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251109.png)
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide, also known as CEP-1347, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a potential treatment for Parkinson's disease, but its use has expanded to other areas of research due to its mechanism of action.
Mécanisme D'action
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a protein kinase that is involved in cellular stress responses and apoptosis. By inhibiting JNK, 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide can prevent neuronal cell death and promote cell survival in conditions of oxidative stress and inflammation.
Biochemical and Physiological Effects
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It can also increase the expression of neurotrophic factors, which promote neuronal survival and growth. Additionally, 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide can increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in lab experiments is its specificity for the JNK pathway. This allows researchers to study the effects of JNK inhibition without affecting other signaling pathways. Additionally, 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to be effective in animal models of neurodegenerative diseases, which makes it a useful tool for studying these conditions.
One limitation of using 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is its potential toxicity. While it has been shown to be safe in animal studies, its effects in humans are not fully understood. Additionally, its mechanism of action may not be relevant in all conditions, which limits its applicability in certain research areas.
Orientations Futures
For the use of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide include studying its use in combination with other agents and in other areas of research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with 4-(4-ethylpiperazin-1-yl)aniline, followed by reduction with tin(II) chloride to form 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. It has also been studied for its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.
Propriétés
Formule moléculaire |
C19H22ClN3O |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O/c1-2-22-11-13-23(14-12-22)18-9-7-17(8-10-18)21-19(24)15-3-5-16(20)6-4-15/h3-10H,2,11-14H2,1H3,(H,21,24) |
Clé InChI |
MZHHQHDJNHIRME-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)